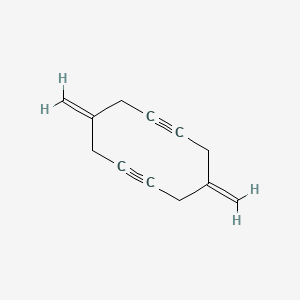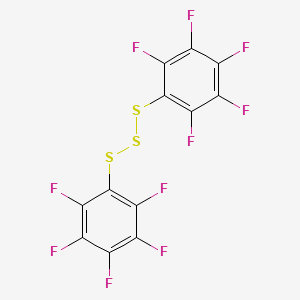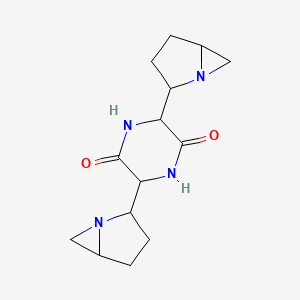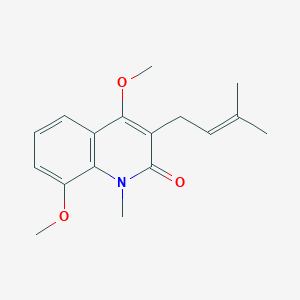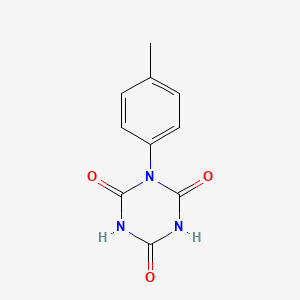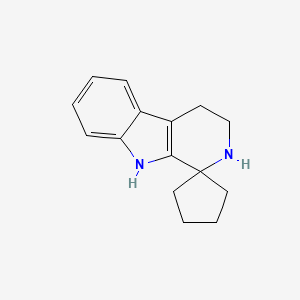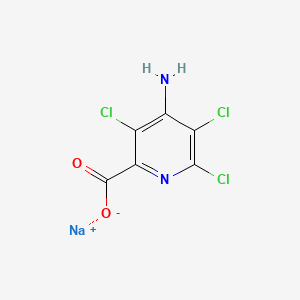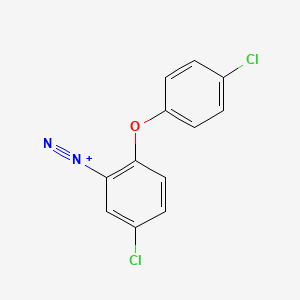
Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)- is a chemical compound with the molecular formula C12H7Cl2N2O and a molecular weight of 266.103 g/mol . It is a member of the diazonium compound family, which are known for their utility in organic synthesis, particularly in the formation of azo compounds. This compound is characterized by the presence of a diazonium group (-N2+) attached to a benzene ring that is substituted with chlorine and chlorophenoxy groups.
Preparation Methods
The synthesis of Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)- typically involves the diazotization of 5-chloro-2-(4-chlorophenoxy)aniline. The process generally includes the following steps:
Diazotization Reaction: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Isolation: The resulting diazonium salt is then isolated by precipitation or crystallization methods.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)- undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles (e.g., halides, hydroxides) through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds, which are often used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles like potassium iodide or sodium hydroxide. Major products formed from these reactions include substituted benzene derivatives and azo compounds.
Scientific Research Applications
Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)- has several applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes, which are important in textile and printing industries.
Biology: Azo compounds derived from this diazonium salt are used as biological stains and indicators.
Medicine: Some azo compounds have pharmacological properties and are investigated for their potential therapeutic uses.
Industry: It is used in the production of pigments, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)- primarily involves its diazonium group. In azo coupling reactions, the diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparison with Similar Compounds
Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)- can be compared with other diazonium compounds such as:
Benzenediazonium chloride: Similar in structure but lacks the chlorophenoxy group, making it less versatile in certain synthetic applications.
4-Nitrobenzenediazonium chloride: Contains a nitro group, which makes it more reactive in electrophilic substitution reactions.
2,4-Dichlorobenzenediazonium chloride: Contains two chlorine substituents, which can influence its reactivity and the types of products formed.
The uniqueness of Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)- lies in its specific substitution pattern, which can lead to unique reactivity and applications in synthesis.
Properties
CAS No. |
46813-44-9 |
|---|---|
Molecular Formula |
C12H7Cl2N2O+ |
Molecular Weight |
266.10 g/mol |
IUPAC Name |
5-chloro-2-(4-chlorophenoxy)benzenediazonium |
InChI |
InChI=1S/C12H7Cl2N2O/c13-8-1-4-10(5-2-8)17-12-6-3-9(14)7-11(12)16-15/h1-7H/q+1 |
InChI Key |
ISYDNTIOEUUVFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+]#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


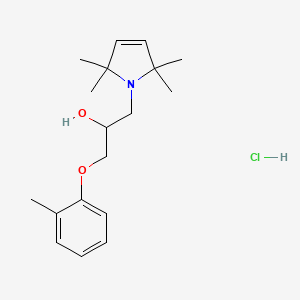
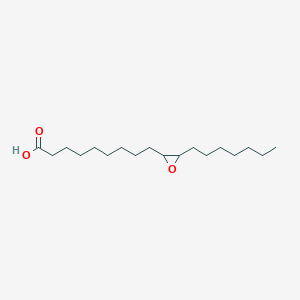
![Piperidine, 1-[(4-methylphenyl)azo]-](/img/structure/B14661485.png)
![(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14661487.png)

